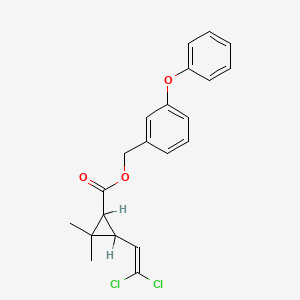

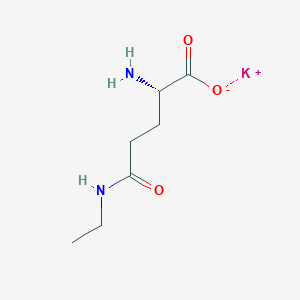

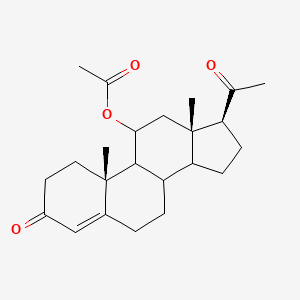

![molecular formula C43H65N5O10 B10753361 (1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B10753361.png)

(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Telithromycin, marketed under the brand name Ketek, is the first ketolide antibiotic to enter clinical use. It is a semi-synthetic derivative of erythromycin and is used to treat community-acquired pneumonia of mild to moderate severity . Telithromycin was patented in 1994 and approved for medical use in 2001 .

Preparation Methods

Telithromycin is synthesized by substituting a ketogroup for the cladinose sugar in erythromycin and adding a carbamate ring in the lactone ring. An alkyl-aryl moiety is attached to this carbamate ring, and the oxygen at the 6 position is methylated to achieve better acid-stability . Industrial production methods involve these chemical modifications to erythromycin to produce telithromycin.

Chemical Reactions Analysis

Telithromycin undergoes various chemical reactions, including:

Oxidation: Telithromycin can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions can modify the ketogroup and other functional groups in telithromycin.

Substitution: Substitution reactions can occur at different positions in the telithromycin molecule, leading to the formation of derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

Telithromycin has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactions of ketolides.

Biology: Studied for its effects on bacterial protein synthesis and its interactions with bacterial ribosomes.

Industry: Used in the development of new antibiotics and as a reference compound in pharmaceutical research.

Mechanism of Action

Telithromycin prevents bacterial growth by binding to the 50S subunit of the 70S bacterial ribosome and blocking further peptide elongation. It binds simultaneously to two domains of 23S RNA of the 50S ribosomal subunit, domains II and V, where older macrolides bind only to one . This dual binding increases its effectiveness against bacteria .

Comparison with Similar Compounds

Telithromycin is compared with other similar compounds, such as:

Erythromycin: Telithromycin is a semi-synthetic derivative of erythromycin with better acid-stability and broader antimicrobial spectrum.

Clarithromycin: Similar to telithromycin, clarithromycin is also a macrolide antibiotic but lacks the dual binding capability of telithromycin.

Azithromycin: Another macrolide antibiotic with a different structure and spectrum of activity compared to telithromycin. Telithromycin’s uniqueness lies in its dual binding to the bacterial ribosome, which enhances its effectiveness against resistant strains.

Properties

Molecular Formula |

C43H65N5O10 |

|---|---|

Molecular Weight |

812.0 g/mol |

IUPAC Name |

(1S,2R,5R,7R,8R,9S,11R,13S,14R)-8-[(3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-methoxy-1,5,7,9,11,13-hexamethyl-15-[4-(4-pyridin-3-ylimidazol-1-yl)butyl]-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone |

InChI |

InChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27-,28+,29-,32+,33-,36-,37-,38-,40?,42+,43-/m1/s1 |

InChI Key |

LJVAJPDWBABPEJ-CNYQIRROSA-N |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@@H](C(=O)[C@@H](C[C@]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)OC3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)N(C(=O)O2)CCCCN4C=C(N=C4)C5=CN=CC=C5)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

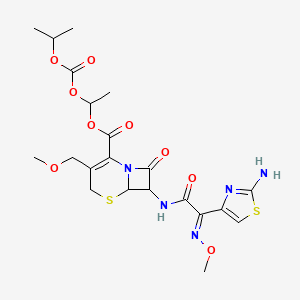

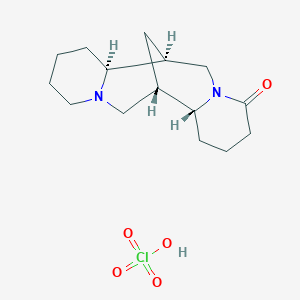

![(10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one;perchloric acid](/img/structure/B10753329.png)

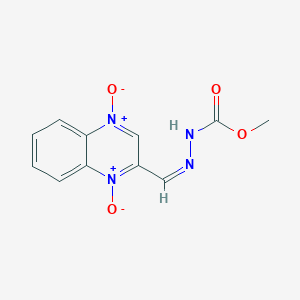

![(R)-[(2S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B10753363.png)